molecular formula C11H20N2O B12117160 [2-(Diethylamino)ethyl](furan-2-ylmethyl)amine

[2-(Diethylamino)ethyl](furan-2-ylmethyl)amine

Cat. No.: B12117160
M. Wt: 196.29 g/mol
InChI Key: DUAZCRQFPKEZCW-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethylamine is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.289 g/mol . It is characterized by the presence of a furan ring and a diethylaminoethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethylamine typically involves the reaction of furan-2-carbaldehyde with diethylaminoethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-(Diethylamino)ethylamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include distillation and crystallization to purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Diethylamino)ethylamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethylamine involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with biological receptors, while the furan ring may participate in various biochemical reactions. These interactions can lead to the modulation of cellular processes and the exertion of biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylamino)ethylamine is unique due to the presence of both the furan ring and the diethylaminoethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N',N'-diethyl-N-(furan-2-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C11H20N2O/c1-3-13(4-2)8-7-12-10-11-6-5-9-14-11/h5-6,9,12H,3-4,7-8,10H2,1-2H3

InChI Key

DUAZCRQFPKEZCW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CC=CO1

Origin of Product

United States

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